![molecular formula C17H14N4O5S B3014886 N-((3-(呋喃-2-基)吡嗪-2-基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺 CAS No. 2034465-60-4](/img/structure/B3014886.png)

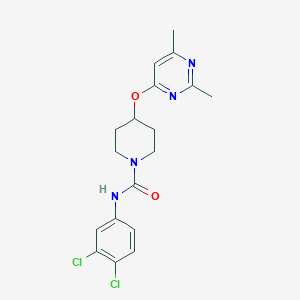

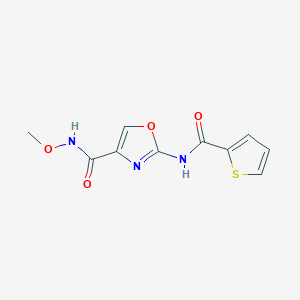

N-((3-(呋喃-2-基)吡嗪-2-基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule. It is related to a class of compounds known as chalcones . Chalcones are known for their wide range of biological activities, including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer properties .

Synthesis Analysis

The synthesis of related compounds involves the Claisen–Schmidt condensation of acetylpyrazole with equimolar quantities of heteroarylaldehydes in ethanol in the presence of sodium hydroxide solution . The structures of the formed products were elucidated based on spectral data analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Claisen–Schmidt condensation . This reaction is commonly used in organic chemistry for the synthesis of various types of compounds.科学研究应用

抗菌应用

已探索合成含有磺酰胺部分的新型杂环化合物,例如“N-((3-(呋喃-2-基)吡嗪-2-基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺”,以将其用作抗菌剂。这些化合物显示出有希望的抗菌活性,突出了它们在解决细菌对现有抗生素的耐药性日益严重的问题中的重要性。这一研究领域对于开发能够有效对抗细菌感染的新型治疗剂至关重要 (Azab, Youssef, & El‐Bordany, 2013).

抗菌活性

对磺酰胺基杂化化合物(包括“N-((3-(呋喃-2-基)吡嗪-2-基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺”)的研究表明,这些化合物具有广泛的生物活性,包括显着的抗菌特性。磺酰胺与不同的药用活性杂环部分的杂化导致增强的生物活性,使它们对广谱微生物病原体有效。这种方法是开发更有效和选择性抗菌剂的更广泛策略的一部分 (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

抗肿瘤和抗癌活性

一些研究重点关注磺酰胺化合物的合成和生物评价,包括“N-((3-(呋喃-2-基)吡嗪-2-基)甲基)-3-甲基-2-氧代-2,3-二氢苯并[d]恶唑-5-磺酰胺”,以了解其潜在的抗肿瘤和抗癌活性。已发现这些化合物对多种癌细胞系(包括乳腺癌细胞)表现出显着的抗肿瘤活性。该研究突出了这些化合物在开发新的抗癌疗法中的潜力,为更有效和更有针对性的癌症治疗提供了希望 (Aly, 2009).

作用机制

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers .

Mode of Action

Furan derivatives are known to exhibit a wide range of biological activities including antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their wide range of biological applications .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .

属性

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-21-13-9-11(4-5-14(13)26-17(21)22)27(23,24)20-10-12-16(19-7-6-18-12)15-3-2-8-25-15/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEPPWVEMMFKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3014807.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B3014811.png)

![N-(2,5-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3014817.png)

![N-(3-chloro-4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B3014818.png)

![2-(4-chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide](/img/structure/B3014819.png)

![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B3014821.png)

![4-Bromo-2-{[(2-bromo-4-methylphenyl)amino]methyl}phenol](/img/structure/B3014823.png)